molecular formula C13H16FN B2983566 [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287314-23-0

[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No.: B2983566
CAS No.: 2287314-23-0
M. Wt: 205.276
InChI Key: RSHOBPDMZVLYEV-UHFFFAOYSA-N
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Description

[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[111]pentanyl]methanamine is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, followed by a ring-opening and subsequent ring-closing reaction to form the bicyclo[1.1.1]pentane structure.

    Introduction of the fluoro and methyl groups: This step involves selective fluorination and methylation reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) for fluorination and methyl iodide for methylation.

    Attachment of the methanamine group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Palladium on carbon in hydrogen atmosphere, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity. The fluoro and methyl groups can modulate the compound’s lipophilicity and electronic properties, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine: Similar structure but lacks the methyl group.

    [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine: Similar structure but lacks the fluoro group.

    [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]ethanamine: Similar structure but has an ethanamine group instead of methanamine.

Uniqueness

The presence of both fluoro and methyl groups in [3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine provides a unique combination of electronic and steric effects, which can enhance its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-9-2-3-10(11(14)4-9)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHOBPDMZVLYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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